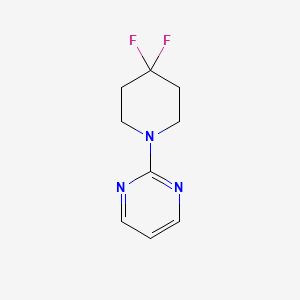

![molecular formula C16H14ClN3S B2437689 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride CAS No. 2490430-19-6](/img/structure/B2437689.png)

3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been studied extensively due to their diverse biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “this compound”, can be confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be prepared by treating 2-[(chloroacetyl)amino]benzoic acid with different 2-amino-6-substituted benzothiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .Applications De Recherche Scientifique

Synthesis and Microbial Studies

A study by Patel and Agravat (2007) explored the synthesis of new pyridine derivatives using 2-Amino substituted benzothiazole. These compounds, including those related to 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile hydrochloride, were tested for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial Activity of Pyridine Derivatives

Patel, Agravat, and Shaikh (2011) also synthesized new pyridine derivatives from 2-Amino substituted benzothiazoles. They investigated the in vitro antimicrobial activity of these compounds against various strains of bacteria and fungi. The study contributes to understanding the potential antimicrobial applications of compounds related to 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile hydrochloride (Patel, Agravat, & Shaikh, 2011).

Apoptosis Induction in Cancer Cells

A study by Repický, Jantová, and Cipak (2009) investigated a benzothiazole derivative, 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile, for its antiproliferative and apoptosis-inducing activities in human leukemia cells. The results indicated that benzothiazole-induced apoptosis in these cells through a mitochondrial/caspase-dependent pathway, suggesting a potential application in cancer therapy (Repický, Jantová, & Cipak, 2009).

Synthesis and Reactivity in Organic Chemistry

Farag, Dawood, and Kandeel (1996) focused on the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound closely related to 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile hydrochloride. Their research provides insights into the chemical properties and potential applications in organic synthesis and pharmaceuticals (Farag, Dawood, & Kandeel, 1996).

Benzothiazole Derivatives as Antimicrobial Agents

Soni et al. (2010) synthesized Schiff bases of benzothiazole derivatives and evaluated their antimicrobial activity. This research contributes to the understanding of benzothiazole's potential as an antimicrobial agent, which is relevant to compounds like 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile hydrochloride (Soni et al., 2010).

Mécanisme D'action

Target of Action

Compounds with a benzothiazole moiety, like “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride”, have been found to interact with various biological targets. For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX) and are involved in anti-inflammatory responses .

Orientations Futures

Benzothiazole derivatives, including “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride”, continue to be a focus of research due to their potential biological activities. Future research may focus on improving the synthetic methods, exploring their biological activities, and developing them into effective therapeutic agents .

Analyse Biochimique

Biochemical Properties

The role of 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride in biochemical reactions is not fully understood yet. It has been found that benzothiazole derivatives have shown promising results against M. tuberculosis . This suggests that EN300-27122465 might interact with certain enzymes or proteins involved in the life cycle of M. tuberculosis .

Cellular Effects

It has been suggested that benzothiazole derivatives can have an impact on cell signaling pathways . This could potentially influence gene expression and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported yet. It is known that benzothiazole derivatives have shown promising results in in vitro and in vivo activity against M. tuberculosis .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet known. It is possible that it interacts with enzymes or cofactors involved in the metabolism of M. tuberculosis .

Transport and Distribution

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways , suggesting that they might be transported and distributed in a similar manner.

Subcellular Localization

It is possible that it is directed to specific compartments or organelles based on its chemical structure .

Propriétés

IUPAC Name |

3-[2-amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S.ClH/c17-10-12-5-3-4-11(8-12)9-13(18)16-19-14-6-1-2-7-15(14)20-16;/h1-8,13H,9,18H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRMPIIGEDRSGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CC3=CC(=CC=C3)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

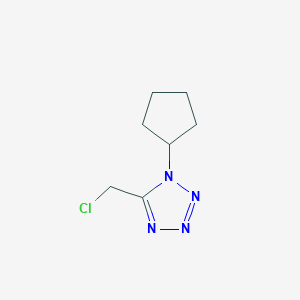

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)

![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)

![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)

![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)

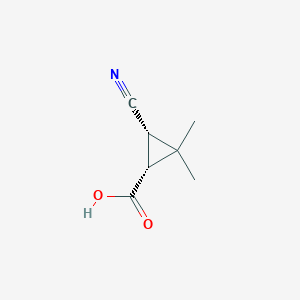

![2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2437619.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)

![N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2437623.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2437626.png)

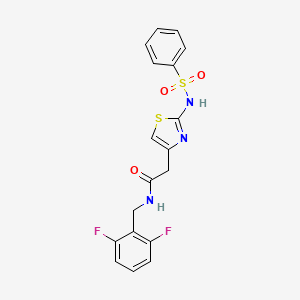

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2437629.png)